molecular formula C13H18Cl2N2O B101471 3-(3,4-Dichlorophenyl)-1,1-dipropylurea CAS No. 15545-57-0

3-(3,4-Dichlorophenyl)-1,1-dipropylurea

Cat. No.: B101471
CAS No.: 15545-57-0
M. Wt: 289.2 g/mol
InChI Key: LPEUYEVTHPZZLQ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1,1-dipropylurea is a chemical compound belonging to the class of phenylurea derivatives. It is characterized by the presence of a dichlorophenyl group attached to a dipropylurea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with dipropylamine to yield the final product . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize production efficiency and minimize waste. Safety measures are also crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1,1-dipropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1,1-dipropylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits photosynthesis by blocking the electron flow in photosystem II, thereby preventing the conversion of light energy into chemical energy . This disruption leads to the death of the target plants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of the dipropylurea moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from agriculture to pharmaceuticals, highlights its importance in scientific research and industrial processes.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-3-7-17(8-4-2)13(18)16-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEUYEVTHPZZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337166
Record name 3-(3,4-dichlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15545-57-0
Record name 3-(3,4-dichlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15545-57-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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